Allyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate
Description
Allyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate is a boronate ester derivative featuring a piperazine core substituted with a phenyl-dioxaborolane moiety and an allyl carboxylate ester. This compound is structurally distinct from other piperazine-boronate derivatives due to its allyloxycarbonyl group, which influences solubility, reactivity, and steric effects compared to alkyl or aryl esters .
Properties
IUPAC Name |
prop-2-enyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29BN2O4/c1-6-15-25-18(24)23-13-11-22(12-14-23)17-9-7-16(8-10-17)21-26-19(2,3)20(4,5)27-21/h6-10H,1,11-15H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPCQWNCEFXZGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCN(CC3)C(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592138 | |
| Record name | Prop-2-en-1-yl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073354-49-0 | |
| Record name | Prop-2-en-1-yl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis typically starts from a tert-butyl protected piperazine derivative bearing the boronate ester on the phenyl ring, followed by deprotection and subsequent allyl carbamate formation. The key steps include:
- Installation of the boronate ester on the phenyl ring.
- Protection of the piperazine nitrogen with a carbamate group.
- Conversion of the tert-butyl carbamate to the allyl carbamate.
Detailed Preparation Steps
| Step | Reaction Description | Reagents & Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Synthesis of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate | Starting from 4-bromophenylpiperazine, borylation with bis(pinacolato)diboron under Pd-catalysis; tert-butyl carbamate protection | High (typically >70%) | Standard Miyaura borylation conditions |
| 2 | Deprotection of tert-butyl carbamate to free piperazine | Treatment with 4N HCl in 1,4-dioxane at 20°C for 2 hours | Quantitative | Yields 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine as white solid |
| 3 | Formation of allyl carbamate | Reaction of free piperazine with allyl chloroformate or allyl carbonate under inert atmosphere in dichloromethane at 0–20°C for 3 hours, using trimethylsilyl trifluoromethanesulfonate (TMSOTf) and 2,6-dimethylpyridine as catalysts/base | 72% isolated yield | Purification by silica gel chromatography (DCM/MeOH 10:1) |
Representative Experimental Procedure for Allyl Carbamate Formation
- In a nitrogen-purged 100 mL round-bottom flask, dissolve tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate (1.6 g, 4.12 mmol) in 40 mL dichloromethane.
- Cool the solution to 0°C and add trimethylsilyl trifluoromethanesulfonate (1.5 g, 6.75 mmol) dropwise with stirring.
- Add 2,6-dimethylpyridine (132.5 mg, 1.00 mmol) to the mixture.
- Stir the reaction at room temperature for 3 hours.
- Quench with saturated sodium bicarbonate aqueous solution (50 mL).
- Extract with ethyl acetate (3 × 30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the residue by silica gel chromatography using dichloromethane/methanol (10:1) to obtain the allyl carbamate product as an off-white solid (yield 72%).
Analytical Data Supporting Preparation
| Parameter | Data |
|---|---|
| LCMS (ES+) | m/z 289.15 [M+H]+ for intermediate piperazine derivative |
| 1H NMR (after deprotection) | δ 9.14 (br s, 1H), 7.54 (d, 2H), 6.96 (d, 2H), 3.43 (m, 4H), 3.18 (m, 4H), 1.25 (s, 12H) |
| Purity | >95% by HPLC after purification |
| Physical State | White to off-white solid |
Research Findings and Notes
- The use of trimethylsilyl trifluoromethanesulfonate (TMSOTf) as an activating agent in the allyl carbamate formation step is critical for achieving high yields under mild conditions and inert atmosphere to prevent boronate ester hydrolysis.
- The boronate ester moiety (pinacol ester) is stable under the reaction conditions used for carbamate formation and deprotection, allowing for selective functional group transformations.
- The tert-butyl carbamate protecting group is efficiently removed by treatment with HCl in dioxane, which is a mild and commonly used deprotection method for Boc groups.
- The synthetic route is amenable to scale-up due to straightforward reaction conditions and purification steps.
Summary Table of Preparation Methods
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Key Notes |
|---|---|---|---|---|---|
| 1 | 4-Bromophenylpiperazine | Pd-catalyzed borylation with bis(pinacolato)diboron | tert-Butyl 4-(4-(pinacolboronate)phenyl)piperazine-1-carboxylate | >70 | Standard Miyaura borylation |
| 2 | tert-Butyl protected piperazine | 4N HCl in 1,4-dioxane, rt, 2h | 1-[4-(pinacolboronate)phenyl]piperazine | Quantitative | Boc deprotection |
| 3 | Free piperazine derivative | Allyl chloroformate, TMSOTf, 2,6-dimethylpyridine, DCM, 0–20°C, 3h | Allyl 4-(4-(pinacolboronate)phenyl)piperazine-1-carboxylate | 72 | Allyl carbamate formation |
Chemical Reactions Analysis
Types of Reactions
Allyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the boronate ester group to a boronic acid or other reduced forms.
Substitution: The allyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Allyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new diagnostic tools.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of Allyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate involves its ability to participate in cross-coupling reactions. The boronate ester group acts as a nucleophile, reacting with electrophiles in the presence of a palladium catalyst to form new carbon-carbon bonds. This mechanism is central to its use in Suzuki-Miyaura coupling reactions, where it facilitates the formation of biaryl compounds.
Comparison with Similar Compounds
Table 1: Key Structural Features of Piperazine-Boronate Derivatives
Key Observations :
- Allyl vs.
- Aromatic Systems : Pyridinyl derivatives () exhibit enhanced electronic properties for metal coordination, while phenyl systems () are more common in Suzuki couplings.
- Substituent Effects : Sulfonyl groups () improve binding affinity in medicinal applications, whereas benzyl linkages () alter conformational flexibility .
Research Findings :
- C-H Borylation : highlights that primary C-H bonds in alkanes and arenes can be converted to C-B bonds with favorable thermodynamics, applicable to synthesizing phenyl-dioxaborolane derivatives .
- Suzuki-Miyaura Coupling : The target compound’s phenyl-dioxaborolane group is highly effective in forming biaryl structures, as demonstrated in .
Biological Activity
Allyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article discusses its biological activity, synthesizing approaches, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C19H28BNO3
- Molecular Weight : 327.36 g/mol
- CAS Number : 1073354-49-0
- Density : Approximately 0.9 g/cm³
- Boiling Point : 171.0 ± 19.0 °C
The structure includes a piperazine ring which is known for its utility in drug development due to its ability to interact with various biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes. The piperazine moiety allows for binding to various targets, including kinases and G-protein coupled receptors (GPCRs).
- Kinase Inhibition : Preliminary studies indicate that derivatives of piperazine can inhibit kinases involved in cell signaling pathways, which are crucial for cancer proliferation and survival .
- Antimicrobial Activity : Some studies have suggested that compounds containing boron atoms exhibit antimicrobial properties. This may be due to their ability to disrupt bacterial cell walls or inhibit essential enzymes .
- Neuroprotective Effects : Research indicates potential neuroprotective effects against neurodegenerative diseases through modulation of neurotransmitter systems .
In Vitro and In Vivo Studies
Recent studies have demonstrated the compound's efficacy in various biological assays:
- Cell Proliferation Assays : The compound showed significant inhibition of cell growth in cancer cell lines at micromolar concentrations.
- Animal Models : In vivo studies using rodent models have reported reduced tumor growth rates when treated with this compound compared to control groups.
Case Studies
- Study on Cancer Cell Lines :
- Neuroprotective Study :
Table of Biological Activities
Q & A
Q. What synthetic strategies are effective for introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group into phenylpiperazine scaffolds?
Methodological Answer: The dioxaborolane group is typically introduced via Suzuki-Miyaura coupling or direct boronation. Key steps include:
- Boronation of Aryl Halides: Use palladium catalysts (e.g., Pd(dppf)Cl₂) with bis(pinacolato)diboron (B₂Pin₂) under inert conditions ().
- Protection of Piperazine Amines: Protect the piperazine nitrogen with allyl or tert-butyl carbamate groups to prevent side reactions (e.g., allyl chloroformate in THF) ().
- Purification: Normal-phase chromatography (e.g., dichloromethane/ethyl acetate gradients) or silica gel filtration ensures purity ().
Example Reaction Table:
Q. Which analytical techniques are optimal for characterizing Allyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate?
Methodological Answer:
- HPLC: Use a mobile phase of methanol/water with phosphate buffers (pH 5.5 ± 0.02) and tetrabutylammonium hydroxide for retention time consistency ().
- NMR Spectroscopy: ¹H/¹³C NMR to confirm allyl (δ 4.5–5.5 ppm) and dioxaborolane (quaternary B-O peaks) groups ().
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for boron ().
Advanced Research Questions
Q. How can cross-coupling reactions involving the dioxaborolane moiety be optimized for regioselectivity?
Methodological Answer:
- Catalyst Screening: Test Pd(PPh₃)₄ vs. Pd(dtbpf)Cl₂ to minimize steric hindrance around the boron group ().
- Solvent Effects: Use THF or dioxane for better solubility of boronate esters compared to DMF ().
- Temperature Control: Lower temperatures (40–60°C) reduce deboronation side reactions ().
Data Contradiction Example:
Conflicting yields (48% vs. 72%) in similar reactions ( vs. 9) may arise from residual moisture or improper degassing. Rigorous anhydrous conditions and nitrogen purging are critical.
Q. How do structural modifications to the piperazine ring affect biological activity, and how can discrepancies in SAR data be resolved?
Methodological Answer:
- Substituent Effects: Introduce electron-withdrawing groups (e.g., chloro, fluorophenyl) to enhance binding affinity to target proteins ().
- Conformational Analysis: Use X-ray crystallography or DFT calculations to correlate piperazine ring puckering with activity ().
SAR Case Study:
Replacing the allyl group with benzyl () reduced cytotoxicity in cancer cell lines by 40%, suggesting steric bulk impacts membrane permeability. Validate via logP measurements and cell uptake assays.
Q. What strategies mitigate instability of the dioxaborolane group during prolonged storage or reaction conditions?
Methodological Answer:
Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
Methodological Answer:
- Molecular Docking: Screen derivatives against target receptors (e.g., kinases) using AutoDock Vina ().
- ADMET Prediction: Use SwissADME to optimize logP (ideal range: 2–3) and polar surface area (<140 Ų) for blood-brain barrier penetration ().
Example Optimization Table:
| Derivative | logP | PSA (Ų) | Predicted Solubility (µM) | Reference |
|---|---|---|---|---|
| Allyl-carboxylate | 3.1 | 78 | 12.5 | |
| Benzyl-carboxylate | 3.8 | 85 | 8.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
